Taxifolin

説明

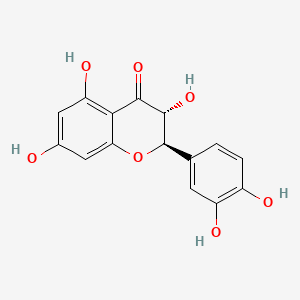

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taxifolin (Dihydroquercetin): A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As a naturally occurring compound, its prevalence in various plant species has made it a compelling subject for research and development in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in coniferous trees. The primary commercial sources are species of the Larix (larch) genus. Various other plants, fruits, and vegetables also contain this compound, albeit typically in lower concentrations.

Major Botanical Sources

The most significant natural reservoirs of this compound are the wood and bark of several coniferous trees. Notably, Siberian Larch (Larix sibirica) and Dahurian Larch (Larix gmelinii) are utilized for industrial-scale extraction.[1] Other coniferous sources include the Chinese yew (Taxus chinensis var. mairei), Pinus roxburghii, and Cedrus deodara.[2]

Beyond conifers, this compound is present in the silymarin extract from milk thistle (Silybum marianum) seeds.[2] It can also be found in a variety of everyday foods such as onions, apples, berries, and tea.[3][4]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and even the age and location of the plant. The following table summarizes the this compound content in several key natural sources.

| Natural Source | Plant Part | This compound Content (mg/g of dry weight) | Reference(s) |

| Larix gmelinii | Wood | 18.63 | |

| Larix olgensis var. koreana | Wood Extract | 920.1 (in extract) | |

| Abies nephrolepis | Leaves | 31.03 ± 1.51 | |

| Abies nephrolepis | Bark | 1.44 ± 0.05 | |

| Pinus roxburghii | Bark | 0.94 | |

| Ammodaucus leucotrichus | - | 2.24 - 12.90 | |

| Silybum marianum (Milk Thistle) | Seeds (in Silymarin extract) | <5% of extract |

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step for its purification and subsequent application. A variety of methods have been developed, ranging from conventional solvent extraction to more advanced, environmentally friendly techniques.

Conventional Solvent Extraction

Traditional methods often employ organic solvents to isolate this compound.

Experimental Protocol: Soxhlet Extraction from Pine Bark

-

Sample Preparation: Finely powder four grams of pine bark.

-

Extraction: Place the powdered bark in a Soxhlet apparatus.

-

Solvent: Use ethanol as the extraction solvent.

-

Duration: Conduct the extraction continuously for 8 hours.

-

Analysis: Measure the concentration of this compound in the resulting extract using High-Performance Liquid Chromatography (HPLC).

Advanced Extraction Techniques

Modern extraction methods aim to improve efficiency, reduce solvent consumption, and minimize the environmental impact.

Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) from Larix gmelinii

-

Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br).

-

Sample Preparation: Use powdered Larix gmelinii wood.

-

Soaking: Soak the sample in the ionic liquid solution for 2 hours.

-

Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 15:1 (mL/g).

-

Microwave Irradiation:

-

Set the microwave power to 406 W.

-

Irradiate for 14 minutes.

-

-

Post-Extraction: Cool the solution to room temperature and filter for subsequent HPLC analysis.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) from Abies nephrolepis Leaves

-

Solvent: Use a 50% ethanol in water solution.

-

Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 20:1 (mL/g).

-

Ultrasonic Parameters:

-

Set the ultrasound frequency to 45 kHz.

-

Set the ultrasound irradiation power to 160 W.

-

-

Temperature: Maintain the extraction temperature at 332.19 K (59.04 °C).

-

Duration: Conduct the extraction for 39.25 minutes.

-

Analysis: Analyze the extract for this compound content using appropriate chromatographic techniques.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), offers a green alternative for this compound isolation. The process involves using CO2 above its critical temperature (31°C) and pressure (74 bar).

-

Solvent System: Use ethanol as a solvent and supercritical CO2 as an antisolvent.

-

Operating Conditions:

-

Temperature: 35–65 °C

-

Pressure: 10–25 MPa

-

Concentration of this compound in ethanol: 5–20 mg/mL

-

-

Procedure: The ethanolic solution of this compound is introduced into the supercritical CO2. The CO2 acts as an antisolvent, causing the this compound to precipitate out of the solution as micronized particles.

-

Particle Size: The size of the precipitated this compound crystals is influenced by temperature, pressure, and the concentration of the initial solution. Lower temperatures, higher pressures, and lower concentrations generally result in smaller particle sizes.

Experimental Protocol: Enzymatic Hydrolysis for this compound Production

An alternative to direct extraction is the enzymatic conversion of this compound glycosides, such as astilbin, into this compound.

-

Source of Astilbin: Use a plant source rich in astilbin, such as Smilax glabra rhizome.

-

Enzyme Source: Isolate a fungal strain, such as Aspergillus fumigatus SQH4, capable of hydrolyzing astilbin.

-

Biotransformation Conditions:

-

Prepare a culture of the fungal strain.

-

Adjust the pH of the culture to 6.5.

-

Add astilbin to the culture at a concentration of 5 g/L.

-

-

Incubation: Incubate the mixture at 35 °C for 14 hours.

-

Yield: This process can achieve a high yield of this compound from astilbin.

Signaling Pathways Modulated by this compound

For drug development professionals, understanding the molecular mechanisms of this compound is crucial. It has been shown to modulate several key signaling pathways involved in various pathological processes.

Anti-Inflammatory Pathways

This compound exhibits potent anti-inflammatory effects by targeting key signaling cascades.

Caption: this compound's anti-inflammatory signaling pathways.

This compound has been demonstrated to suppress the phosphorylation of the MAPK signaling pathway, which is closely associated with the progression of inflammation. It also inhibits the activation of NF-κB, a key regulator of the gene transcription of inflammatory cytokines. Furthermore, this compound can activate the PI3K/Akt signaling pathway, which in turn can inhibit NF-κB activation.

Anticancer Pathways

This compound has shown promise as an anticancer agent by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis.

Caption: this compound's anticancer signaling pathways.

Studies have shown that this compound can induce apoptosis by activating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. It also disrupts the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and metabolism. Additionally, this compound has been found to suppress vascular endothelial growth factor (VEGF), a key driver of angiogenesis.

Cardioprotective Pathways

This compound's benefits for cardiovascular health are linked to its ability to modulate pathways related to oxidative stress, inflammation, and cell survival.

Caption: this compound's cardioprotective signaling pathways.

This compound exerts cardioprotective effects by activating the PI3K/Akt signaling pathway, which helps in inhibiting oxidative stress and apoptosis. It also activates the Nrf2/HO-1 signaling pathway, a key defense mechanism against oxidative stress. Furthermore, this compound has been shown to modulate the JAK2/STAT3 pathway, which is involved in cellular survival and inflammatory responses.

Conclusion

This compound is a promising natural compound with a well-documented presence in various plant sources, most notably in larch wood. The extraction methodologies have evolved to become more efficient and environmentally sustainable, providing researchers with high-purity this compound for further investigation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutics for a range of diseases. This guide serves as a foundational resource for scientists and researchers to explore the full potential of this versatile flavonoid.

References

- 1. Inhibition of HMGB1 Might Enhance the Protective Effect of this compound in Cardiomyocytes via PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of this compound in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Guide to Taxifolin's Bioavailability and Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest to the scientific community due to its broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory properties. However, the therapeutic realization of this compound is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth analysis of the existing research on this compound's journey through the body in key animal models. By summarizing quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the challenges and opportunities in harnessing the full potential of this compound.

Quantitative Pharmacokinetic Parameters of this compound

The oral bioavailability and pharmacokinetic profile of this compound have been investigated in various animal models, with rats and rabbits being the most extensively studied. The data reveals significant variability depending on the species, the formulation administered, and the physiological state of the animal.

Pharmacokinetics in Rats

Rats are the most common model for studying the pharmacokinetics of this compound. The absolute bioavailability of orally administered this compound in its pure form is generally low in rats, with reported values as low as 0.17% to 0.49%.[1] However, formulation strategies, such as nanodispersions, have been shown to enhance its bioavailability.

| Animal Model | Formulation | Dosage (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference(s) |

| Normal Sprague-Dawley Rats | Fructus Polygoni Orientalis Extract | 52.5 | Oral | 1940 ± 502.2 | - | 4949.7 ± 764.89 (AUC0-t) | - | [2] |

| Liver Fibrotic Rats | Fructus Polygoni Orientalis Extract | 52.5 | Oral | 2648 ± 208.5 | - | 6679.9 ± 734.26 (AUC0-t) | - | [2] |

| Male Sprague-Dawley Rats | This compound (Physical Mixture) | 15 | Oral | - | - | 59.11 ± 8.62 (AUC0-t) | 0.49 | [3] |

| Male Sprague-Dawley Rats | This compound Nanodispersion | 15 | Oral | - | - | 90.89 ± 11.76 (AUC0-t) | 0.75 | [3] |

| Rats | This compound | 10-100 | Oral | Very low plasma concentrations | - | - | 0.17 | |

| Rats | This compound | 12.5, 25, or 50 | Oral | - | - | - | 24 | |

| Rats | Dihydroquercetin (Parent Substance) | 50 | Oral | - | - | - | - | |

| Rats | Dihydroquercetin (Liposomal Formulation) | 50 | Oral | - | 1.3 (t1/2) | - | 159 (relative) |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that AUC values can be reported from time zero to the last measurement (AUC0-t) or extrapolated to infinity (AUC0-inf).

Pharmacokinetics in Rabbits

Studies in rabbits suggest a significantly higher oral bioavailability of this compound compared to rats. This species-specific difference is a critical consideration for extrapolating preclinical data.

| Animal Model | Formulation | Dosage (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC | Absolute Bioavailability (%) | Reference(s) |

| Rabbits | This compound in Lipid Solution | 8-80 | Oral | - | - | - | 36 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacokinetics in Mice

Despite the frequent use of mice in pharmacological studies, there is a notable lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC) for orally administered this compound in this species. While some studies have investigated its metabolism and tissue distribution, the plasma concentration-time profile remains largely uncharacterized. This data gap presents a significant challenge for the direct comparison of this compound's pharmacokinetic behavior across common preclinical models and highlights an area for future research.

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is crucial for interpreting the data accurately and designing future experiments. Below are detailed protocols from key studies on this compound.

Oral Administration and Blood Sampling in Rats (General Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetics of a substance after oral administration in rats.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing and Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum. They are allowed to acclimatize for a period before the experiment.

-

Fasting: Rats are typically fasted overnight (approximately 12 hours) before drug administration to minimize food-drug interactions.

-

Drug Administration: A specific dose of this compound, either as a pure substance suspended in a vehicle (e.g., carboxymethyl cellulose) or as a formulated product, is administered via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site into heparinized tubes.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -80°C) until analysis.

-

Intravenous Administration for Absolute Bioavailability: To determine absolute bioavailability, a separate group of rats receives an intravenous (IV) injection of this compound at a known dose. Blood samples are collected following a similar schedule.

Sample Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are typically subjected to a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in sample processing and instrument response.

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate this compound from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the UPLC column is introduced into the mass spectrometer. This compound is ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

-

Data Analysis: The peak areas of this compound and the internal standard are used to calculate the concentration of this compound in the plasma samples based on a calibration curve. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using specialized software.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

Caption: A typical experimental workflow for an oral pharmacokinetic study of this compound in rats.

Metabolic Pathways of this compound

The metabolism of this compound is a critical determinant of its bioavailability and biological activity. In rats, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. The gut microbiota also plays a role in its transformation.

Caption: A simplified overview of the major metabolic pathways of this compound in animal models.

Conclusion and Future Directions

This technical guide consolidates the current understanding of this compound's bioavailability and pharmacokinetics in key animal models. The data clearly indicates that while this compound possesses promising therapeutic properties, its low oral bioavailability in its native form presents a significant hurdle. Formulation strategies, such as the use of nanodispersions and liposomes, have shown promise in overcoming this limitation in rats. Notably, the higher bioavailability observed in rabbits compared to rats underscores the importance of considering species-specific differences in drug metabolism and absorption when translating preclinical findings.

A critical gap in the current literature is the lack of detailed oral pharmacokinetic data for this compound in mice. This omission hinders a comprehensive cross-species comparison and should be a priority for future research. Furthermore, a deeper investigation into the specific enzymes and transporters involved in this compound's metabolism and disposition will provide valuable insights for predicting its behavior in humans and for developing strategies to modulate its pharmacokinetic profile.

For drug development professionals, the information presented here highlights the necessity of advanced formulation approaches to enhance the oral delivery of this compound. For researchers and scientists, this guide serves as a foundational resource for designing new studies aimed at further elucidating the complex interplay between this compound's chemical properties, its formulation, and its fate within a biological system. Continued research in these areas will be instrumental in unlocking the full therapeutic potential of this remarkable natural compound.

References

- 1. This compound: Approaches to Increase Water Solubility and Bioavailability. | Semantic Scholar [semanticscholar.org]

- 2. Comparative Pharmacokinetic Study of this compound after Oral Administration of Fructus Polygoni Orientalis Extract in Normal and Fibrotic Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Taxifolin's Modulation of PI3K/Akt and Nrf2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, a naturally occurring flavonoid found in various plants such as onions, milk thistle, and Douglas fir, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] extensive research has highlighted its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a specific focus on its modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

This compound and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer. This compound has been shown to exert inhibitory effects on the PI3K/Akt pathway, contributing to its anti-cancer and other therapeutic properties.

Mechanism of Action

This compound's inhibitory effect on the PI3K/Akt pathway is multifaceted. Studies have indicated that this compound can directly inhibit the activity of PI3K, a key upstream kinase in the pathway.[2] By binding to the catalytic site of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for the recruitment and activation of Akt.

Furthermore, this compound has been observed to downregulate the phosphorylation of Akt at its key activation sites, Serine 473 and Threonine 308.[3][4] This inhibition of Akt activation leads to the modulation of downstream targets, including mTOR, which is also inhibited by this compound.[2] The collective impact of these actions is the suppression of pro-survival and proliferative signals within the cell.

Quantitative Data on PI3K/Akt Pathway Modulation

The following table summarizes the quantitative data on the effects of this compound on the PI3K/Akt signaling pathway from various in vitro studies.

| Cell Line | This compound Concentration | Effect | Reference |

| HepG2 (Liver Cancer) | 0.15 µM (IC50) | Inhibition of cell growth | |

| Huh7 (Liver Cancer) | 0.22 µM (IC50) | Inhibition of cell growth | |

| U87, LN229, SF188, A1207, SF767 (Glioma) | 80 µM | 68% inhibition of mTOR activity | |

| U87, LN229, SF188, A1207, SF767 (Glioma) | 80 µM | PI3K activity reduced to 28.25% of control | |

| Platelets | 20, 40, 80 µM | Inhibition of Akt phosphorylation |

Experimental Protocols

This protocol outlines the general steps for assessing the protein expression and phosphorylation status of key components of the PI3K/Akt pathway following this compound treatment.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473/Thr308), total mTOR, and phospho-mTOR overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

This compound and the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This compound is a potent activator of the Nrf2 pathway.

Mechanism of Action

This compound activates the Nrf2 pathway primarily by disrupting the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound, through its electrophilic properties, is thought to modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This results in the upregulation of antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress. Studies have also suggested that this compound can activate Nrf2 through epigenetic modifications, such as CpG demethylation in the Nrf2 promoter region.

Quantitative Data on Nrf2 Pathway Modulation

The following table presents quantitative data on the effects of this compound on the Nrf2 signaling pathway.

| Cell Line | This compound Concentration | Effect | Reference |

| JB6 P+ (Mouse Skin Epidermal) | 10 - 40 µM | Dose-dependent increase in Nrf2, HO-1, and NQO1 mRNA and protein levels | |

| HepG2-C8 (Human Liver Cancer) | 5 - 40 µM | Dose-dependent increase in ARE-luciferase activity | |

| ARPE-19 (Human Retinal Pigment Epithelial) | Not specified | Upregulation of NRF2, HO-1, NQO1, and GCLM protein and mRNA expression | |

| H9c2 (Rat Cardiomyoblast) | Not specified | Increased levels of Nrf2, HO-1, and NQO1 |

Experimental Protocols

This assay is used to quantify the transcriptional activity of Nrf2.

-

Cell Transfection: Stably or transiently transfect cells (e.g., HepG2-C8) with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene.

-

Cell Treatment: Plate the transfected cells and treat them with various concentrations of this compound for a defined period.

-

Cell Lysis and Luciferase Assay: Lyse the cells using a reporter lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

This method assesses the accumulation of Nrf2 in the nucleus.

-

Cell Treatment and Fractionation: Treat cells with this compound. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Protein Quantification and Western Blotting: Quantify the protein concentration in both the nuclear and cytoplasmic fractions. Perform Western blotting as described in section 1.3.1, using an antibody specific for Nrf2.

-

Analysis: Analyze the relative abundance of Nrf2 in the nuclear and cytoplasmic fractions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions.

Signaling Pathway Diagram

Caption: this compound activates the Nrf2 antioxidant response pathway.

Crosstalk Between PI3K/Akt and Nrf2 Pathways

Emerging evidence suggests a complex interplay between the PI3K/Akt and Nrf2 signaling pathways. Akt has been shown to phosphorylate and inhibit GSK3β, a kinase that can promote the degradation of Nrf2. Therefore, activation of the PI3K/Akt pathway can lead to the stabilization and activation of Nrf2. While this compound generally inhibits the PI3K/Akt pathway, its potent activation of Nrf2 suggests that in certain cellular contexts, the direct effects on Keap1 may be the predominant mechanism of Nrf2 activation, or that this compound may modulate other upstream regulators of Nrf2. Further research is needed to fully elucidate the intricate crosstalk between these pathways in the presence of this compound.

Therapeutic Implications and Future Directions

The ability of this compound to modulate the PI3K/Akt and Nrf2 signaling pathways underscores its significant therapeutic potential for a range of diseases. Its inhibitory effects on the PI3K/Akt pathway make it a promising candidate for cancer therapy, either as a standalone agent or in combination with conventional chemotherapeutics. The potent activation of the Nrf2 pathway highlights its utility in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

Future research should focus on:

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in various human diseases.

-

Investigating the synergistic effects of this compound with other therapeutic agents.

-

Developing novel drug delivery systems to enhance the bioavailability of this compound.

-

Further elucidating the complex molecular interactions of this compound with its cellular targets.

Conclusion

This compound is a promising natural compound with well-defined effects on the PI3K/Akt and Nrf2 signaling pathways. Its ability to inhibit pro-survival signaling while simultaneously boosting the cellular antioxidant defense system provides a strong rationale for its further development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in advancing the therapeutic applications of this remarkable flavonoid.

References

Taxifolin as a Potential Chemotherapeutic Agent: A Technical Guide

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir.[1] Extensive research has highlighted its diverse pharmacological properties, including antioxidant, anti-inflammatory, and, most notably for this guide, anti-cancer activities.[2] This document provides an in-depth technical overview of this compound's potential as a chemotherapeutic agent, focusing on its mechanisms of action, preclinical evidence, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanisms of Anti-Cancer Activity

This compound exerts its anti-tumor effects through a multi-targeted approach, influencing various cellular processes critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells. For instance, it activates the Wnt/β-catenin signaling pathway in colorectal cancer, leading to apoptosis.[1] In liver cancer cell lines (HepG2 and Huh7), this compound treatment resulted in significant apoptosis.[3][4] Studies on pancreatic cancer cells have also confirmed its ability to facilitate apoptosis.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis. It has been shown to suppress vascular endothelial growth factor (VEGF), a key driver of this process. In vivo studies using Chick Chorioallantoic Membrane (CAM) and Dorsal Skinfold Chamber (DSFC) assays demonstrated that this compound inhibits the formation of new blood vessels in a dose-dependent manner. This anti-angiogenic effect is partly mediated by the downregulation of Hypoxia-inducible factor 1-alpha (Hif1-α) and VEGF.

-

Cell Cycle Arrest: this compound can halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. In human colorectal cancer cell lines, it has been observed to cause cell cycle arrest at the G2 phase. In osteosarcoma cells, this compound treatment leads to G1 phase arrest.

-

Inhibition of Tumor Proliferation, Migration, and Invasion: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. It also impedes the migration and invasion of cancer cells, key processes in metastasis. In aggressive breast cancer cells, this compound was found to inhibit proliferation, migration, and invasion in a dose-dependent manner. It also suppresses the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive.

-

Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. Key pathways affected include PI3K/Akt, Wnt/β-catenin, and those involving EGFR and VEGFR-2. By inhibiting these pathways, this compound disrupts signals that promote cancer cell growth, survival, and proliferation.

-

Enhancement of Chemosensitivity: this compound can increase the sensitivity of cancer cells to conventional chemotherapy drugs. It has been shown to resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents by inhibiting the function of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells.

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Liver Cancer | HepG2 | 0.15 µM | |

| Liver Cancer | Huh7 | 0.22 µM | |

| Colon Cancer | HCT-116 | 32 ± 2.35 µg/mL | |

| Prostate Cancer | DU 145 | 500 µM |

Table 2: In Vivo Anti-Tumor Effects of this compound

| Cancer Model | Treatment Details | Outcome | Reference |

| A549 Lung Cancer Xenograft (Mice) | 1 mg/kg this compound | Suppressed tumor growth | |

| 4T1 Breast Cancer Xenograft (Mice) | 100 mg/kg this compound (orally) | Inhibited growth of primary tumors and prevented lung metastasis | |

| Ovarian Cancer Model (Mice) | Not specified | Reduced tumor growth by inhibiting angiogenesis | |

| U2OS Osteosarcoma Xenograft (Mice) | Intraperitoneal administration | Significantly inhibited tumor growth |

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. This compound has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of this pathway. This inhibitory action contributes to its anti-proliferative and pro-apoptotic effects.

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is common in many cancers, particularly colorectal cancer. This compound has been reported to regulate this pathway, leading to cell cycle arrest and apoptosis.

-

VEGFR-2 Signaling: As a key receptor in angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. This compound inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling required for new blood vessel formation.

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway plays a role in cell proliferation and survival. This compound can suppress UVB-induced phosphorylation of EGFR, contributing to its effects in skin cancer models.

Experimental Protocols

This section outlines typical methodologies used to evaluate the chemotherapeutic potential of this compound.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: Cells are incubated with this compound for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549, 4T1) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups.

-

Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose (e.g., 1-100 mg/kg) and frequency for a set period. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to examine the expression of relevant biomarkers.

Pharmacokinetics and Bioavailability

A significant challenge for the clinical application of this compound is its low oral bioavailability. Studies in rats have reported an absolute bioavailability of as low as 0.49%. This is primarily due to its poor water solubility and extensive metabolism. To address this limitation, various formulation strategies have been investigated:

-

Nanodispersions: A nanodispersion formulation of this compound was shown to increase its absolute bioavailability to 0.75% in rats.

-

Liposomes: Liposomal formulations have been developed to enhance the absorption and stability of this compound.

-

Microemulsions: Oil-in-water and water-in-oil microemulsions have also been explored as potential delivery systems.

Table 3: Pharmacokinetic Parameters of this compound in Rats (15 mg/kg oral dose)

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Physical Mixture | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49 | |

| Nanodispersion | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75 |

Future Directions and Conclusion

This compound has demonstrated significant potential as a chemotherapeutic agent in a multitude of preclinical studies. Its ability to target multiple cancer-related pathways, including apoptosis, angiogenesis, and cell cycle progression, makes it a promising candidate for further investigation. The synergistic effects observed when combined with conventional chemotherapy drugs suggest its potential role as an adjuvant therapy to enhance efficacy and overcome drug resistance.

However, the progression of this compound to clinical application is hindered by its poor bioavailability. Future research should focus on the development of novel drug delivery systems to improve its pharmacokinetic profile. Furthermore, while preclinical data is abundant, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human cancer patients.

References

Taxifolin for Cardiovascular Health and Disease Prevention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxifolin, a naturally occurring flavonoid, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular disease (CVD). Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways, position it as a promising candidate for the prevention and treatment of a range of cardiovascular ailments, including hypertension, atherosclerosis, and myocardial infarction. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular effects, with a focus on its mechanisms of action, relevant experimental data, and detailed methodologies for preclinical evaluation. The information is presented to support further research and drug development efforts in this area.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVD is complex, involving oxidative stress, inflammation, endothelial dysfunction, and adverse cardiac remodeling. This compound (also known as dihydroquercetin) is a bioactive flavonoid found in various plants, such as the Siberian larch.[1][2][3][4] Preclinical studies have demonstrated its multifaceted protective effects on the cardiovascular system.[5] This guide will delve into the molecular mechanisms underlying these effects and provide a summary of the quantitative evidence supporting its therapeutic potential.

Mechanisms of Action

This compound's cardioprotective effects are attributed to its ability to intervene in several key pathological processes.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to cardiovascular damage. This compound acts as a potent antioxidant through multiple mechanisms:

-

Direct ROS Scavenging: Its molecular structure enables the donation of hydrogen atoms to neutralize free radicals.

-

Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-inflammatory Effects

Chronic inflammation is a critical factor in the initiation and progression of atherosclerosis and other cardiovascular diseases. This compound exhibits significant anti-inflammatory properties by:

-

Inhibition of Pro-inflammatory Cytokines: It suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulation of Inflammatory Signaling Pathways: this compound inhibits the activation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several critical signaling pathways involved in cardiovascular health and disease.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and metabolism. In the cardiovascular system, its activation is associated with protection against apoptosis and promotion of cell survival. This compound has been shown to activate the PI3K/Akt pathway, leading to downstream effects such as:

-

Increased endothelial nitric oxide synthase (eNOS) activity, which enhances the production of nitric oxide (NO), a key vasodilator.

-

Inhibition of apoptotic pathways in cardiomyocytes.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cardiac hypertrophy and inflammation. This compound has been demonstrated to modulate the JAK/STAT pathway, particularly the JAK2/STAT3 axis, contributing to its cardioprotective effects in conditions like diabetic cardiomyopathy.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound effectively inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.

Evidence from Preclinical Models

The cardiovascular benefits of this compound have been investigated in various preclinical models, providing a strong rationale for its potential clinical application.

Hypertension

In models of hypertension, such as spontaneously hypertensive rats (SHRs), this compound administration has been shown to significantly reduce blood pressure. This effect is attributed to its ability to improve endothelial function, increase nitric oxide bioavailability, and reduce oxidative stress.

Atherosclerosis

This compound has demonstrated anti-atherosclerotic properties in animal models, such as apolipoprotein E-knockout (ApoE-/-) mice, which are prone to developing atherosclerotic plaques. Its mechanisms in this context include inhibiting LDL oxidation, reducing inflammation within the arterial wall, and improving lipid profiles.

Myocardial Infarction

In models of myocardial ischemia/reperfusion injury, this compound has been shown to protect cardiomyocytes from cell death, reduce infarct size, and improve cardiac function. These protective effects are mediated through the inhibition of apoptosis and the attenuation of oxidative stress and inflammation in the heart tissue.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the effects of this compound on cardiovascular parameters.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

| Dose of this compound | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |

| 15 mg/kg/day | 28 days | ↓ from ~188 mmHg to ~132 mmHg | Significant decrease | |

| 30 mg/kg/day | 28 days | ↓ from ~188 mmHg to ~162 mmHg | Significant decrease | |

| 60 mg/kg/day | 28 days | ↓ from ~188 mmHg to ~188 mmHg (no change) | Significant decrease | |

| 100 µg/kg/day (intraperitoneal) | 7 days | Significant decrease to normotensive levels | Not reported |

Table 2: Cardioprotective Effects of this compound in Myocardial Ischemia/Reperfusion (I/R) Injury Models

| Model | This compound Concentration/Dose | Key Findings | Reference |

| Langendorff-perfused rat heart | 15 µM | ↑ LVDP (~68 mmHg vs. 52 mmHg in I/R) ↑ RPP (~15,294 vs. 10,643 in I/R) ↓ LDH and CK-MB release | |

| Diazinon-induced myocardial injury in rats | 25 mg/kg/day | ↓ Serum troponin, LDH, AST, ALT Improved lipid profile (↓ LDL, ↑ HDL) |

Table 3: Effects of this compound on Markers of Oxidative Stress and Inflammation

| Model | This compound Treatment | Oxidative Stress Markers | Inflammatory Markers | Reference |

| Isoproterenol-induced cardiac injury in mice | 25 and 50 mg/kg/day for 14 days | ↓ Myocardial MDA ↑ Myocardial GSH, SOD, CAT | ↓ Myocardial NF-κB p65, TNF-α, IL-1β | |

| LPS-stimulated RAW264.7 macrophages | 20, 40, 80 µM | ↓ Intracellular ROS | ↓ IL-1β, IL-6, TNF-α |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the cardiovascular effects of this compound.

In Vivo Models

-

Spontaneously Hypertensive Rat (SHR) Model:

-

Objective: To assess the antihypertensive effects of this compound.

-

Methodology: Male SHRs are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 28 days). Blood pressure is measured non-invasively using the tail-cuff method at regular intervals.

-

-

Myocardial Ischemia/Reperfusion (I/R) Injury Model:

-

Objective: To evaluate the cardioprotective effects of this compound.

-

Methodology: Anesthetized rats undergo ligation of the left anterior descending (LAD) coronary artery for a period (e.g., 30 minutes) followed by reperfusion. This compound is administered prior to or during the procedure. Cardiac function is assessed by echocardiography, and infarct size is determined by histological staining (e.g., TTC staining).

-

-

Apolipoprotein E-Knockout (ApoE-/-) Mouse Model of Atherosclerosis:

-

Objective: To investigate the anti-atherosclerotic effects of this compound.

-

Methodology: ApoE-/- mice are fed a high-fat diet to accelerate atherosclerosis. Mice are treated with this compound or vehicle control for several weeks. Aortic plaque formation is quantified by en face analysis after Oil Red O staining.

-

In Vitro and Ex Vivo Assays

-

Western Blot Analysis for Signaling Proteins:

-

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/Akt, JAK/STAT, NF-κB).

-

Methodology: Cardiomyocytes or endothelial cells are treated with this compound and/or a stimulus. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified.

-

-

ELISA for Inflammatory Cytokines:

-

Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Methodology: Commercially available ELISA kits are used according to the manufacturer's instructions. The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm):

-

Objective: To assess the effect of this compound on mitochondrial function.

-

Methodology: Cardiomyocytes are loaded with a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in the mitochondria in a potential-dependent manner. Changes in fluorescence intensity are measured using fluorescence microscopy or a plate reader.

-

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for cardiovascular disease. Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and key signaling cascades, makes it an attractive candidate for further development. However, while the preclinical data are promising, there is a need for well-designed clinical trials to establish the safety and efficacy of this compound in human populations. Future research should also focus on optimizing delivery systems to enhance its bioavailability and on further elucidating its complex molecular mechanisms of action. The development of this compound-based therapies could offer a novel and effective approach to the prevention and treatment of cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound protects rat against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Reduces Blood Pressure in Elderly Hypertensive Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound prevents diabetic cardiomyopathy in vivo and in vitro by inhibition of oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxifolin's Neuroprotective Potential: An In-depth Technical Guide for Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties that has garnered significant interest for its neuroprotective potential in the context of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound's effects in preclinical models of Alzheimer's Disease and Parkinson's Disease. It aims to serve as a valuable resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. A notable gap in the current body of research is the limited investigation into this compound's effects in Huntington's Disease and Amyotrophic Lateral Sclerosis models, which will be highlighted as an area ripe for future exploration.

Neuroprotective Effects in Alzheimer's Disease Models

This compound has demonstrated multifaceted neuroprotective effects in various in vitro and in vivo models of Alzheimer's Disease (AD). Its mechanisms of action primarily revolve around inhibiting amyloid-β (Aβ) aggregation, reducing neuroinflammation, and mitigating oxidative stress.[4][5]

Quantitative Data from Alzheimer's Disease Model Studies

| Experimental Model | Treatment | Key Quantitative Findings | Reference |

| In vitro Aβ1-40 aggregation assay | This compound (3, 30, 300 µM) | Dose-dependent inhibition of Aβ1-40 aggregation. | |

| SH-SY5Y cells with Aβ42 oligomers | This compound (10-20 µM) | No prevention of cell death at lower concentrations. | |

| SH-SY5Y cells with Aβ42 oligomers | This compound (50-100 µM) | Protective effect against cell death observed. | |

| Tg-SwDI mouse model of CAA | This compound in chow | Significantly reduced cerebrovascular Aβ40 accumulation. | |

| Aβ42-injected mouse model | Intraperitoneal this compound | Suppressed the increase in cPLA2 and PGE2 levels in the hippocampus. | |

| CAA mouse model | Oral this compound | Reduced cerebral levels of Aβ oligomers. | |

| AlCl3-induced dementia rat model | This compound (1, 2, and 5 mg/kg/day, i.p.) | Significantly improved memory impairment. | |

| C6 and SH-SY5Y cells with AlCl3 | This compound (10 µM) | Restored altered cell morphology. |

Experimental Protocols for Alzheimer's Disease Models

In Vitro Amyloid-β Aggregation Assay (Thioflavin T Assay)

A common method to assess the inhibition of Aβ fibril formation by this compound is the Thioflavin T (ThT) fluorescence assay.

-

Preparation of Solutions: Prepare a stock solution of Aβ1-40 peptide in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state. Evaporate the HFIP and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at a final concentration of 50 µM. Prepare stock solutions of this compound in DMSO and dilute to the desired final concentrations (e.g., 3, 30, 300 µM) in the reaction mixture. A ThT stock solution is prepared in buffer.

-

Assay Procedure: In a 96-well plate, mix the Aβ1-40 peptide solution with the different concentrations of this compound or vehicle control. Add ThT to each well.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for 6 hours) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 486 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates an inhibitory effect on Aβ aggregation.

In Vivo Alzheimer's Disease Mouse Model (Tg-SwDI)

The Tg-SwDI mouse model, which overexpresses a mutant form of human amyloid precursor protein, is used to study cerebral amyloid angiopathy (CAA), a common comorbidity of AD.

-

Animal Model: Use Tg-SwDI mice and wild-type littermates as controls.

-

This compound Administration: Administer this compound through their diet by incorporating it into the chow at a specified concentration. The treatment duration can vary, for example, from one month of age for several months.

-

Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, perform the Morris water maze test. The test involves training the mice to find a hidden platform in a circular pool of opaque water. Record parameters such as escape latency (time to find the platform) and path length. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.

-

Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue.

-

Immunohistochemistry: Use antibodies against Aβ to visualize and quantify amyloid plaques in brain sections.

-

ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ peptides.

-

Western Blot: Analyze the expression levels of proteins involved in AD pathology, such as APP and BACE1.

-

Neuroprotective Effects in Parkinson's Disease Models

In preclinical models of Parkinson's Disease (PD), this compound has shown promise in protecting dopaminergic neurons from degeneration, a hallmark of the disease. Its neuroprotective effects are attributed to its ability to reduce oxidative stress, suppress neuroinflammation, and inhibit apoptosis.

Quantitative Data from Parkinson's Disease Model Studies

| Experimental Model | Treatment | Key Quantitative Findings | Reference |

| Rotenone-induced PD rat model | This compound | Improved neurobehavioral and dysfunctional disorders. | |

| Rotenone-induced PD rat model | This compound | Inhibited the upregulation of IL-1β and NF-κB expression (p < 0.05) in the striatum. | |

| LPS-induced neuroinflammation in BV-2 microglia | 7-O-cinnamoylthis compound and 7-O-feruloylthis compound | Reduced levels of NO, IL-6, and TNF-α. | |

| In vitro antioxidant assays | This compound | IC50 for •OH-scavenging: 259.2 ± 4.4 µM. | |

| In vitro antioxidant assays | This compound | IC50 for DPPH•-scavenging: 16.0 ± 0.2 µM. |

Experimental Protocols for Parkinson's Disease Models

In Vitro Neuroprotection Assay (SH-SY5Y cells)

The human neuroblastoma cell line SH-SY5Y is commonly used to model dopaminergic neurons and study PD-related neurotoxicity.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours) before adding the neurotoxin.

-

Cell Viability Assay (MTT Assay): Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A higher absorbance value in this compound-treated cells compared to toxin-only treated cells suggests a protective effect.

-

Apoptosis Assay (Caspase-3 Activity): Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit to quantify the extent of apoptosis.

In Vivo Parkinson's Disease Rat Model (Rotenone-induced)

Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to create a rodent model of PD.

-

Animal Model: Use adult male Wistar rats.

-

Induction of Parkinsonism: Administer rotenone (e.g., 1.5 mg/kg) subcutaneously for a specified period (e.g., 10 days) to induce motor deficits and dopaminergic neurodegeneration.

-

This compound Administration: Administer this compound orally or via injection at different doses for a defined treatment period.

-

Behavioral Assessments:

-

Rotarod Test: Evaluate motor coordination and balance by measuring the time the rats can stay on a rotating rod.

-

Open Field Test: Assess locomotor activity and exploratory behavior.

-

-

Neurochemical and Histological Analysis:

-

HPLC: Measure dopamine and its metabolites in the striatum to assess the extent of dopaminergic neuron loss.

-

Immunohistochemistry: Use antibodies against tyrosine hydroxylase (TH) to stain dopaminergic neurons in the substantia nigra and striatum and quantify neuronal survival. Stain for markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes).

-

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Involved in this compound's Neuroprotection

This compound exerts its neuroprotective effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the neuroprotective effects of this compound.

Research Gaps and Future Directions

While the neuroprotective effects of this compound in Alzheimer's and Parkinson's disease models are increasingly well-documented, there is a significant lack of research on its potential benefits in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).

-

Huntington's Disease: Although some reviews suggest a potential role for this compound in HD due to its antioxidant properties, there is a dearth of specific preclinical studies using established HD models, such as the 3-nitropropionic acid-induced model or transgenic models like the R6/2 mouse. Future research should focus on evaluating the efficacy of this compound in these models, assessing its impact on motor function, neuronal survival in the striatum, and the formation of mutant huntingtin aggregates.

-

Amyotrophic Lateral Sclerosis: The investigation of this compound in ALS models appears to be a completely unexplored area. Given the role of oxidative stress and neuroinflammation in ALS pathogenesis, this compound represents a promising candidate for investigation. Studies using models such as the SOD1-G93A transgenic mouse are warranted to determine if this compound can delay disease onset, improve motor neuron survival, and extend lifespan.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's diseases. Its multifaceted mechanism of action, encompassing anti-amyloidogenic, anti-inflammatory, and antioxidant activities, makes it a compelling candidate for further drug development. This technical guide provides a foundation for researchers by consolidating key quantitative data, outlining relevant experimental protocols, and visualizing the underlying signaling pathways. The identified research gaps in Huntington's Disease and Amyotrophic Lateral Sclerosis highlight critical areas for future investigation to fully elucidate the therapeutic potential of this compound across a broader spectrum of neurodegenerative disorders.

References

- 1. New Perspectives of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Perspectives of this compound in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Neuropathological Features in the SOD1-G93A Low Copy Number Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

taxifolin solubility in different solvents for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of taxifolin (also known as dihydroquercetin) in various solvents, a critical parameter for research, formulation development, and therapeutic application. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways.

Core Focus: this compound Solubility in Diverse Solvents

This compound, a flavonoid with significant antioxidant and anti-inflammatory properties, exhibits variable solubility depending on the solvent system employed.[1] Understanding its solubility is paramount for designing in vitro experiments, developing effective drug delivery systems, and ensuring optimal bioavailability.[2][3]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of this compound.[4]

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | Room Temperature | Insoluble or slightly soluble | [5] |

| Water | 20 | 0.9557 ± 0.0230 mg/mL | |

| Water (after spray drying) | 20 | 2.1265 ± 0.2289 mg/mL | |

| Water | 37 | ~1.2 mg/mL | |

| Boiling Water | 100 | Soluble | |

| Ethanol | Room Temperature | ~2 mg/mL | |

| Ethanol | Room Temperature | 3 mg/mL | |

| Ethanol | Room Temperature | 16.9 mg/mL | |

| Ethanol | Room Temperature | 20 mg/mL | |

| Ethanol | Room Temperature | 56 mg/mL (Sonication recommended) | |

| Methanol | Not Specified | Slightly Soluble | |

| Methanol | Not Specified | Soluble | |

| Acetone | Not Specified | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥13.8 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 65 mg/mL (Sonication recommended) | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 100 mg/mL | |

| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL | |

| 1:1 DMSO:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL | |

| Acetic Acid | Not Specified | Soluble | |

| Ethyl Acetate | Not Specified | Soluble | |

| Chloroform | Not Specified | Soluble | |

| Dichloromethane | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial. The following are detailed methodologies for commonly used techniques.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer